molecular formula C21H19F3N2OS B2576550 2-(cyclopentylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226437-54-2

2-(cyclopentylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2576550
CAS No.: 1226437-54-2
M. Wt: 404.45
InChI Key: RJGFTOMIDSSZTB-UHFFFAOYSA-N
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Description

This compound is a type of imidazole, which is a five-membered ring structure containing two nitrogen atoms. It has several substituents, including a cyclopentylthio group, a phenyl group, and a 4-(trifluoromethoxy)phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethoxy group is an electron-withdrawing group, which could impact the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the imidazole ring is aromatic and can participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could impact the compound’s polarity and solubility .

Scientific Research Applications

Occurrence and Toxicity of Antimicrobial Agents

Imidazole derivatives like triclosan are extensively studied for their environmental occurrence and toxicity. Triclosan, a broad-spectrum antibacterial agent, is found in a variety of consumer products and has been detected in natural waters and human samples. Its degradation can lead to the formation of more toxic compounds, highlighting the environmental impact of such chemicals (Bedoux et al., 2012).

Imidazole Derivatives in Antitumor Activity

Imidazole derivatives have been reviewed for their action mechanisms on cancerous cells. Certain imidazoles, including clotrimazole, econazole, and ketoconazole, demonstrate potential anti-cancer functions through various effects such as disrupting the glycolytic pathway and blocking Ca2+ influx (Yardimci, 2020).

Synthesis and Applications of Heterocyclic Compounds

Research on the synthesis and potential applications of 1,3,4-oxadiazoles, which share a heterocyclic framework with imidazole derivatives, indicates their use in creating fluorescent frameworks for chemosensors, highlighting the adaptability of such compounds in various scientific applications (Sharma et al., 2022).

Antifungal Activities and Resistance Mechanisms

Imidazole derivatives' role in antifungal therapies and the mechanisms leading to resistance, especially in agricultural contexts, underscores the importance of understanding these compounds for developing effective treatments and managing resistance (Cools & Fraaije, 2013).

Corrosion Inhibition

Imidazole and its derivatives have been highlighted for their effectiveness as corrosion inhibitors, demonstrating the chemical versatility and industrial application potential of these compounds (Sriplai & Sombatmankhong, 2023).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Without specific context, it’s difficult to predict .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions would depend on the compound’s properties and potential applications. For example, if the compound shows promising biological activity, it could be further studied as a potential therapeutic agent .

Properties

IUPAC Name

2-cyclopentylsulfanyl-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2OS/c22-21(23,24)27-17-12-10-16(11-13-17)26-19(15-6-2-1-3-7-15)14-25-20(26)28-18-8-4-5-9-18/h1-3,6-7,10-14,18H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGFTOMIDSSZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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